molecular formula C26H24N2O3 B3709550 2-({2,5-DIMETHYL-1-[4-(MORPHOLIN-4-YL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

2-({2,5-DIMETHYL-1-[4-(MORPHOLIN-4-YL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

Cat. No.: B3709550
M. Wt: 412.5 g/mol
InChI Key: JJHNRTZMHAIPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2,5-DIMETHYL-1-[4-(MORPHOLIN-4-YL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a morpholine moiety, and an indene-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2,5-DIMETHYL-1-[4-(MORPHOLIN-4-YL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.

    Formation of the Indene-Dione Structure: The indene-dione structure is formed through cyclization reactions involving appropriate precursors.

    Final Coupling Reaction: The final step involves coupling the pyrrole-morpholine intermediate with the indene-dione structure under specific conditions, such as using a base and a solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({2,5-DIMETHYL-1-[4-(MORPHOLIN-4-YL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({2,5-DIMETHYL-1-[4-(MORPHOLIN-4-YL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and photoinitiators.

    Photochemistry: It serves as a photoinitiator in polymerization reactions, enabling the formation of polymers under UV light.

Mechanism of Action

The mechanism of action of 2-({2,5-DIMETHYL-1-[4-(MORPHOLIN-4-YL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For instance, as a photoinitiator, it absorbs UV light and undergoes a photochemical reaction to generate reactive species that initiate polymerization. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(DIMETHYLAMINO)-2-[(4-METHYLPHENYL)METHYL]-1-[4-(MORPHOLIN-4-YL)PHENYL]BUTAN-1-ONE
  • 2-BENZYL-2-(DIMETHYLAMINO)-4-MORPHOLINOBUTYROPHENONE

Uniqueness

2-({2,5-DIMETHYL-1-[4-(MORPHOLIN-4-YL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its combination of a pyrrole ring, morpholine moiety, and indene-dione structure. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in photochemistry and materials science.

Properties

IUPAC Name

2-[[2,5-dimethyl-1-(4-morpholin-4-ylphenyl)pyrrol-3-yl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-17-15-19(16-24-25(29)22-5-3-4-6-23(22)26(24)30)18(2)28(17)21-9-7-20(8-10-21)27-11-13-31-14-12-27/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHNRTZMHAIPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)N3CCOCC3)C)C=C4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({2,5-DIMETHYL-1-[4-(MORPHOLIN-4-YL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
Reactant of Route 2
Reactant of Route 2
2-({2,5-DIMETHYL-1-[4-(MORPHOLIN-4-YL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
Reactant of Route 3
Reactant of Route 3
2-({2,5-DIMETHYL-1-[4-(MORPHOLIN-4-YL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
Reactant of Route 4
Reactant of Route 4
2-({2,5-DIMETHYL-1-[4-(MORPHOLIN-4-YL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
Reactant of Route 5
2-({2,5-DIMETHYL-1-[4-(MORPHOLIN-4-YL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
Reactant of Route 6
Reactant of Route 6
2-({2,5-DIMETHYL-1-[4-(MORPHOLIN-4-YL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

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